![molecular formula C15H17NO3S B3036140 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide CAS No. 338981-83-2](/img/structure/B3036140.png)
2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide
Overview
Description
Scientific Research Applications
Anticancer Research
2,4-Dimethoxy-3-methyl-N-phenylbenzenesulfinamide and its analogs have been a subject of interest in cancer research. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a closely related compound, has been identified as a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, showing potential as an anti-cancer agent. This compound has demonstrated the ability to antagonize tumor growth in animal models of cancer. The compound's poor water solubility necessitates formulation delivery, highlighting the need for further chemical modifications to optimize its function and pharmacology (Mun et al., 2012).
Antiferromagnetic Exchange Interaction Studies
In the field of molecular magnetism, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) has been synthesized and studied for its antiferromagnetic exchange interaction. This compound, bearing structural similarities to 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide, was examined for its molecular configuration and electronic properties, contributing to the understanding of spin interactions in molecular systems (Fujita et al., 1996).
Biosensor Applications
In biosensor technology, studies have explored the interaction of proteins with compounds like 1,2-dimethoxy-4-prop-2-enylbenzene, which shares structural elements with 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide. These interactions aid in developing biosensors for disease diagnosis and monitoring, emphasizing the compound's potential in medical applications (Moharana & Pattanayak, 2020).
Chemical Synthesis and Molecular Structure
Chemical synthesis and crystallographic studies of similar compounds, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, provide insights into molecular-electronic structures and kinetic reactions. These studies are crucial for understanding the chemical behavior and potential applications of 2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide in various fields (Rublova et al., 2017).
properties
IUPAC Name |
2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h4-10,16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHJMRDJZZHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-3-methyl-N-phenylbenzenesulfinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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